An In-depth Technical Guide to 1-Chloro-2-isothiocyanato-4-(trifluoromethyl)benzene
An In-depth Technical Guide to 1-Chloro-2-isothiocyanato-4-(trifluoromethyl)benzene
Prepared by: Gemini, Senior Application Scientist
Introduction: Decoding a Versatile Chemical Intermediate
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of specific functional groups can profoundly influence a molecule's biological activity, metabolic stability, and overall efficacy. Halogenated and trifluoromethyl-substituted aromatic compounds are quintessential examples of privileged scaffolds in medicinal chemistry. This guide provides a comprehensive technical overview of 1-chloro-2-isothiocyanato-4-(trifluoromethyl)benzene , a highly reactive and versatile building block.
This document will delve into the fundamental chemical principles governing this compound's synthesis and reactivity, explore its applications as a precursor in the development of novel therapeutic agents and agrochemicals, and provide validated protocols for its handling and characterization. The insights presented herein are curated for researchers, medicinal chemists, and process development scientists who require a deep, mechanistic understanding of this important chemical entity.
Nomenclature and Structural Elucidation
The systematic IUPAC name for the compound commonly referred to as 2-Chloro-4-(trifluoromethyl)phenyl isothiocyanate is 1-chloro-2-isothiocyanato-4-(trifluoromethyl)benzene [1]. The numbering of the benzene ring prioritizes the substituent that comes first alphabetically (chloro) when positional ambiguity exists. However, it is frequently listed in chemical catalogs under synonyms such as 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate, which arises from numbering that prioritizes the isothiocyanate group[2][3]. For clarity and adherence to IUPAC standards, this guide will use the name 1-chloro-2-isothiocyanato-4-(trifluoromethyl)benzene.
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CAS Number: 23165-49-3 (for 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate) / 175205-38-6 (for 2-Chloro-4-(trifluoromethyl)phenyl isothiocyanate)[3][4]
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SMILES: C1=CC(=C(C=C1C(F)(F)F)N=C=S)Cl[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is paramount for its effective use in synthesis and for its unambiguous characterization.
Physical Properties
The physical state and solubility are critical for designing reaction conditions, including solvent choice and purification strategies.
| Property | Value | Source |
| Boiling Point | 239 °C (lit.) | [2][3] |
| Density | 1.447 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index (n20/D) | 1.57 (lit.) | [2][3] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [3] |
| Appearance | Pale yellow liquid or solid | [2] |
Spectroscopic Data
Spectroscopic analysis provides the definitive structural confirmation of the molecule.
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Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum is the strong, broad absorption band for the asymmetric stretching of the isothiocyanate (-N=C=S) group, typically appearing in the 2100-2200 cm⁻¹ region. Other significant peaks include C-F stretching vibrations (around 1100-1300 cm⁻¹) and C-Cl stretching (typically below 800 cm⁻¹)[1][5].
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Mass Spectrometry: The monoisotopic mass is 236.9626825 Da[1]. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry techniques[6].
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The aromatic region will show complex splitting patterns for the three protons on the benzene ring, influenced by both the chloro and trifluoromethyl substituents.
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¹³C NMR: The carbon of the isothiocyanate group will appear in the 125-140 ppm range. The carbon of the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
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¹⁹F NMR: A single sharp peak will confirm the presence of the single trifluoromethyl group.
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Synthesis and Chemical Reactivity
General Synthetic Pathway
Aryl isothiocyanates are typically synthesized from the corresponding primary anilines. A robust and widely applicable method involves the reaction of the amine with a thiocarbonyl transfer reagent. One common laboratory-scale method utilizes phenyl chlorothionoformate[7].
The synthesis is often performed as a two-step, one-pot process:
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Formation of a Thiocarbamate Intermediate: The starting aniline (2-chloro-4-(trifluoromethyl)aniline) reacts with phenyl chlorothionoformate in the presence of a base (e.g., solid sodium hydroxide) to form an O-phenyl thiocarbamate intermediate[7].
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Elimination to Form Isothiocyanate: The intermediate is then treated with a stronger base or heated to facilitate the elimination of phenol, yielding the desired isothiocyanate[7]. This two-step approach is particularly versatile for anilines bearing electron-withdrawing groups[7].
Caption: General two-step synthesis of the target isothiocyanate.
Core Reactivity: The Electrophilic Nature of the Isothiocyanate Group
The chemical utility of 1-chloro-2-isothiocyanato-4-(trifluoromethyl)benzene stems from the electrophilic character of the central carbon atom in the isothiocyanate (-N=C=S) moiety. This reactivity is significantly enhanced by the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group on the phenyl ring[8]. This electronic influence makes the isothiocyanate carbon highly susceptible to attack by a wide range of nucleophiles.
Key reactions include:
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Reaction with Amines: Forms substituted thioureas. This is one of the most common and important reactions, widely used in the synthesis of bioactive molecules.
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Reaction with Alcohols/Phenols: Forms thiocarbamates.
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Reaction with Thiols: Forms dithiocarbamates.
The general mechanism involves the nucleophilic attack on the central carbon, followed by protonation of the nitrogen atom.
Caption: Proposed anticancer mechanism via ROS induction.
Agrochemical Synthesis
This compound also serves as a building block in the synthesis of modern pesticides and herbicides.[8] The inclusion of trifluoromethyl and chloro groups can increase the potency, selectivity, and environmental persistence of the final active ingredient, leading to more effective crop protection solutions.[8]
Experimental Protocol: Synthesis of a Substituted Thiourea
This section provides a representative, self-validating protocol for the reaction of 1-chloro-2-isothiocyanato-4-(trifluoromethyl)benzene with a primary amine to synthesize a 1-Aryl-3-Alkylthiourea derivative.
Objective: To synthesize N-(2-chloro-4-(trifluoromethyl)phenyl)-N'-(propyl)thiourea.
Materials:
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1-chloro-2-isothiocyanato-4-(trifluoromethyl)benzene (1.0 eq)
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Propylamine (1.05 eq)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
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Magnetic stirrer and stir bar
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Round-bottom flask
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Argon or Nitrogen supply for inert atmosphere (optional but recommended)
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-chloro-2-isothiocyanato-4-(trifluoromethyl)benzene (1.0 eq) in the chosen solvent (e.g., DCM) under an inert atmosphere.
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Addition of Nucleophile: To the stirring solution, add propylamine (1.05 eq) dropwise at room temperature. The use of a slight excess of the amine ensures complete consumption of the isothiocyanate.
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Causality Check: The reaction is typically exothermic. A slight warming of the flask upon amine addition is an initial indicator of reaction progress.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate against a spot of the starting isothiocyanate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion. This typically occurs within 1-4 hours at room temperature.
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the solvent.
-
The crude residue can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure thiourea product.
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Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry, comparing the data to expected values.
Safety and Handling
1-chloro-2-isothiocyanato-4-(trifluoromethyl)benzene is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
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GHS Hazard Classification: The compound is classified as causing severe skin burns and eye damage.[1] It is also harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][3][4][9]
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Personal Protective Equipment (PPE):
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Handling: Avoid breathing vapors or mist.[10][11] Do not allow the material to contact skin or eyes.[11] Handle and open the container with care.[12]
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][13] Keep away from moisture, as isothiocyanates can react with water.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. [9][10][11][13]
Conclusion
1-chloro-2-isothiocyanato-4-(trifluoromethyl)benzene is a powerful synthetic intermediate whose value is derived from the synergistic interplay of its three key structural features. The reactive isothiocyanate handle provides a gateway to a vast chemical space of thioureas and related compounds, while the chloro and trifluoromethyl substituents act as critical pharmacophores that can impart desirable biological and physical properties. A firm grasp of its reactivity, synthetic origins, and handling requirements enables researchers to leverage this building block effectively in the rational design of next-generation pharmaceuticals and agrochemicals.
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Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. Organic Chemistry Portal. [Link]
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Unpacking the Chemistry of 4-(Trifluoromethyl)phenyl Isothiocyanate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Wang, L., et al. (2014). Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents. Molecular and Cellular Biology, 34(13), 2446-2457. PubMed. [Link]
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Akram, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. ResearchGate. [Link]
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Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 68-75. ResearchGate. [Link]
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2-chloro-5-(trifluoromethyl)phenyl isothiocyanate (C8H3ClF3NS). PubChemLite. [Link]
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